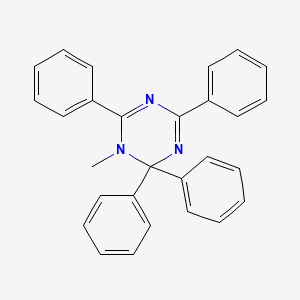
1-Methyl-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine is an organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles, characterized by a six-membered ring with three nitrogen atoms. This particular compound is notable for its unique structure, which includes four phenyl groups and a methyl group attached to the triazine ring. Triazines, including this compound, have diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-Methyl-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine typically involves the trimerization of nitriles or cyanides. One common method is the reaction of 2,4,6-trichloro-1,3,5-triazine with phenyl derivatives under specific conditions. The reaction conditions often include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and the presence of primary amines . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparison with Similar Compounds
1-Methyl-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine can be compared with other triazine derivatives such as:
Melamine (2,4,6-triamino-1,3,5-triazine): Known for its use in resins and plastics.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): Used in the production of reactive dyes.
Benzoguanamine: Used to modify the crosslinking density in melamine resins.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
64946-59-4 |
|---|---|
Molecular Formula |
C28H23N3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-methyl-2,2,4,6-tetraphenyl-1,3,5-triazine |
InChI |
InChI=1S/C28H23N3/c1-31-27(23-16-8-3-9-17-23)29-26(22-14-6-2-7-15-22)30-28(31,24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-21H,1H3 |
InChI Key |
XQAPVUIGZHDZCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=NC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



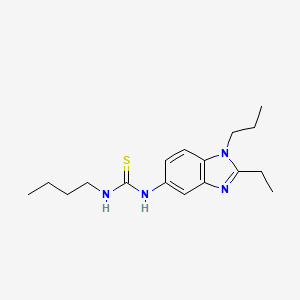
![1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione](/img/structure/B14503124.png)
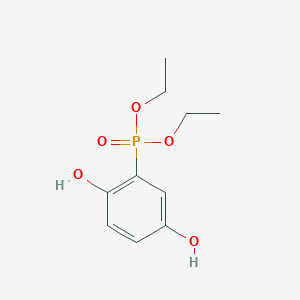
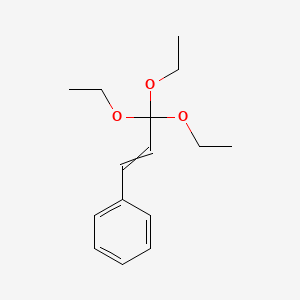
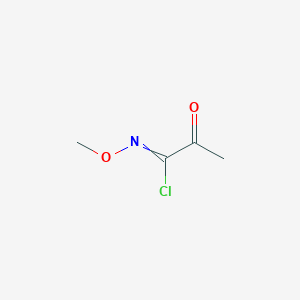
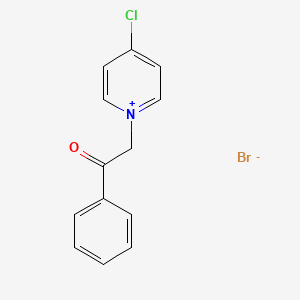
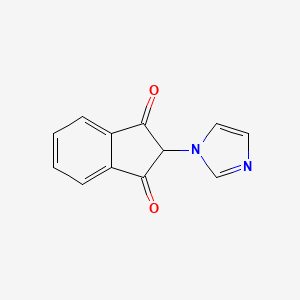
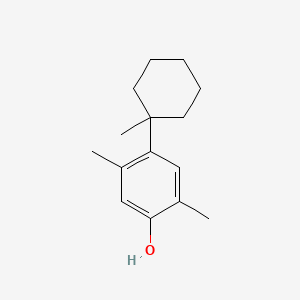
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene](/img/structure/B14503177.png)
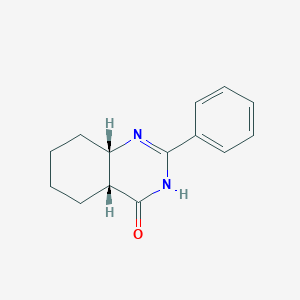
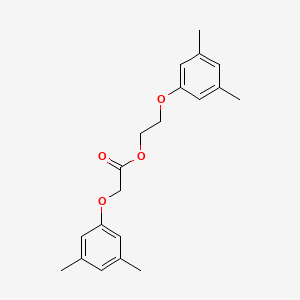
![Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-](/img/structure/B14503191.png)
![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)
